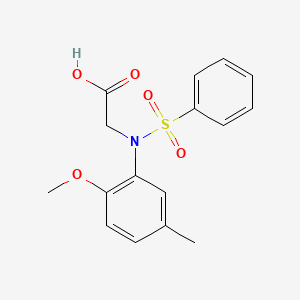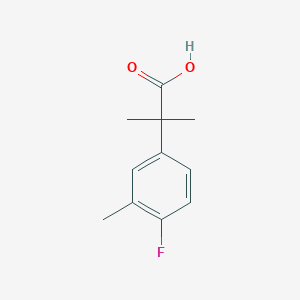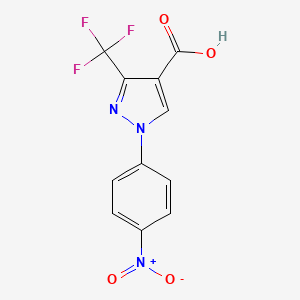
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTPC and has a molecular formula of C11H6F3N3O4. In
Mécanisme D'action
The mechanism of action of NTPC is not fully understood. However, studies have shown that NTPC inhibits the activity of certain enzymes that are involved in cell proliferation and apoptosis. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
NTPC has been shown to have several biochemical and physiological effects. In vitro studies have shown that NTPC inhibits the activity of certain enzymes that are involved in cell proliferation and apoptosis. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NTPC is its potential applications in cancer research. NTPC has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
However, there are also some limitations to the use of NTPC in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, NTPC has not been extensively studied in vivo, making it difficult to determine its potential applications in humans.
Orientations Futures
There are several future directions for the study of NTPC. One of the main directions is the investigation of its potential applications in cancer research. Further studies are needed to determine the efficacy of NTPC in vivo and its potential side effects. Additionally, studies are needed to determine the optimal dosage and administration of NTPC for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of NTPC involves the reaction between 4-nitrophenylhydrazine and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a catalyst. NTPC has been extensively studied for its potential applications in cancer research and has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its potential applications in humans and its optimal dosage and administration.
Méthodes De Synthèse
The synthesis of NTPC involves the reaction between 4-nitrophenylhydrazine and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a catalyst. The reaction takes place at a temperature of 100-110°C for several hours, resulting in the formation of NTPC. This synthesis method has been optimized and can produce high yields of NTPC with high purity.
Applications De Recherche Scientifique
NTPC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. NTPC has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)9-8(10(18)19)5-16(15-9)6-1-3-7(4-2-6)17(20)21/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWDXRFGGHPGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
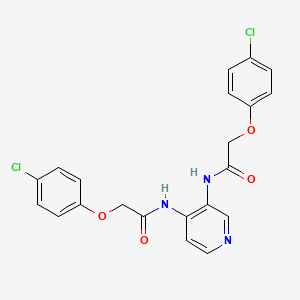
![1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2972507.png)


![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)

![4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2972516.png)
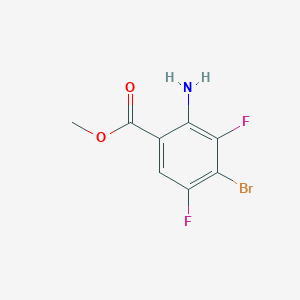
![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
